molecular formula C9H8N2 B1280571 4-(1H-Pyrrol-3-yl)pyridine CAS No. 76304-56-8

4-(1H-Pyrrol-3-yl)pyridine

Cat. No. B1280571
CAS RN: 76304-56-8
M. Wt: 144.17 g/mol
InChI Key: SOADNXUWSUZTGY-UHFFFAOYSA-N
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Description

The compound "4-(1H-Pyrrol-3-yl)pyridine" is a heterocyclic compound that features both pyrrole and pyridine rings. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrrole and pyridine units are known to contribute to the binding affinity of molecules to biological targets and can also influence the electronic properties of materials .

Synthesis Analysis

The synthesis of heterocyclic compounds like "4-(1H-Pyrrol-3-yl)pyridine" often involves multi-step reactions. For instance, the synthesis of related pyrrolidine derivatives can be achieved through reactions such as the three-component reaction used to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with amines to yield pyrrolidine-2,3-dione derivatives . Additionally, the construction of multisubstituted pyrano[2,3-c]pyrrolidines from 4-pyrones and azomethine ylides via a 1,3-dipolar cycloaddition reaction demonstrates the chemoselectivity and versatility of synthetic methods available for such heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds related to "4-(1H-Pyrrol-3-yl)pyridine" has been elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structures of several pyrrolidine and pyridine derivatives, revealing details such as bond lengths, angles, and overall molecular conformation . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the compound's reactivity and properties.

Chemical Reactions Analysis

Compounds containing the pyrrolidine and pyridine moieties can participate in a range of chemical reactions. For example, the pyrrolidine ring can be involved in nucleophilic substitution reactions and Suzuki reactions, as seen in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The reactivity of such compounds can be influenced by the presence of substituents on the rings, which can activate or deactivate the molecule towards certain reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1H-Pyrrol-3-yl)pyridine" and its derivatives can be studied through various techniques. Mass spectrometry, infrared spectroscopy, and NMR spectroscopy are commonly used to investigate the molecular weight, functional groups, and chemical environment of the atoms within the molecule . Additionally, computational studies such as density functional theory (DFT) can predict the electronic structure, molecular electrostatic potentials, and frontier molecular orbitals, which are important for understanding the chemical behavior and potential applications of the compound .

Scientific Research Applications

Proton Transfer Studies

One notable application of compounds related to 4-(1H-Pyrrol-3-yl)pyridine is in the study of proton transfer. For instance, 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives have been examined for their unique ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, which are of great interest in the field of photochemistry (Vetokhina et al., 2012).

Conducting Polymer Development

Another research application is the synthesis of conducting polymers. Compounds such as 1,4-bis(pyrrol-2-yl)benzene, a related structure, have been utilized in developing conducting polymers, which are crucial in electronics and material science. These polymers are synthesized using electropolymerization, showcasing their potential in creating stable conducting materials (Sotzing et al., 1996).

Anion Receptor Development

Research on derivatives of 3,4-difluoro-1H-pyrrole, similar to 4-(1H-Pyrrol-3-yl)pyridine, has led to the creation of neutral anion receptors. These receptors exhibit enhanced affinity for certain anions, such as fluoride and dihydrogen phosphate, and can be used as sensors for these ions, demonstrating their potential in analytical chemistry (Anzenbacher et al., 2000).

Coordination Chemistry and Luminescence

Pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with 4-(1H-Pyrrol-3-yl)pyridine, have been studied for their biological activities and potential in treating diseases. Additionally, these derivatives are notable in coordination chemistry for their ability to form luminescent lanthanide compounds, which are valuable in bioimaging and sensing applications (Wójcicka & Redzicka, 2021).

Pharmaceutical Research

In pharmaceutical research, compounds like 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their anticancer activity in experimental models, demonstrating the potential of pyrrole-pyridine derivatives in drug development (Carbone et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for research on 4-(1H-Pyrrol-3-yl)pyridine and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The influence of different substituents on the pyrrolidine ring on biological activity could also be a focus of future research .

properties

IUPAC Name

4-(1H-pyrrol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADNXUWSUZTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506173
Record name 4-(1H-Pyrrol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrrol-3-yl)pyridine

CAS RN

76304-56-8
Record name 4-(1H-Pyrrol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrrol-3-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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